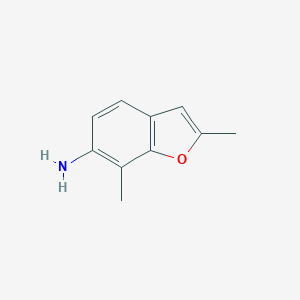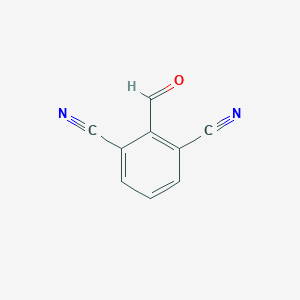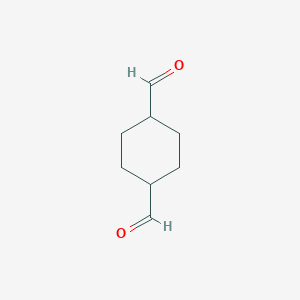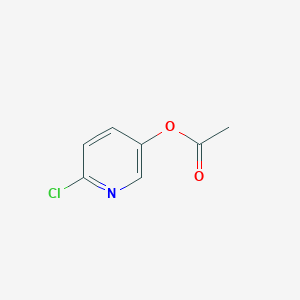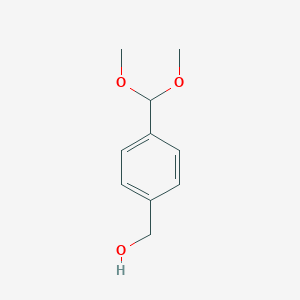
4-(Dimethoxymethyl)benzyl alcohol
Overview
Description
4-(Dimethoxymethyl)benzyl alcohol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface and Solubility Properties of Nanocrystalline Titania : A study explored the surface functionalization of titania nanoparticles using benzyl alcohol and other ligands. This process affects the solubility properties of the nanoparticles, making them resoluble in water or organic solvents (Niederberger et al., 2004).
Metabolism of Antidepressants : Research into the metabolism of the antidepressant Lu AA21004 revealed that benzyl alcohol is a metabolic byproduct, further oxidized to benzoic acid. This study contributes to understanding the pharmacokinetics of this drug (Hvenegaard et al., 2012).
Catalysis in Oxidation Reactions : A study investigated the use of 4-dimethylaminopyridine (DMAP) as a co-catalyst in the oxidation of benzyl alcohol, revealing its impact on the reaction's speed and product ratio (Koltunov et al., 2018).
Formation Rate of Benzyl Cation Intermediate in Acidolysis of Lignin : Research on the acidolysis of lignin using a model compound similar to 4-(Dimethoxymethyl)benzyl alcohol showed the formation rate of benzyl cation intermediates. This study contributes to understanding lignin breakdown processes (Hirata & Yokoyama, 2021).
Identification and Quantitation in Forensic Science : Studies have developed methods for identifying and quantifying benzyl alcohol in human serum and postmortem blood, which is crucial in forensic toxicology (Dasgupta & Steinagel, 1997; Dasgupta & Humphrey, 1995).
Use as a Protecting Group in Organic Synthesis : Research introduced a new benzyl ether-type protecting group for alcohols, demonstrating its stability and compatibility in organic synthesis (Crich et al., 2009).
Kinetics and Oxidation Reaction of Alcohols : A study explored the oxidation of benzyl alcohol using 4-(dimethylamino)pyridinium chlorochromate, providing insights into the reactivity and kinetics of this process (Kim et al., 2013).
Photocatalytic Oxidation under Visible Light : Research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, highlighted the mechanism and efficiency of this process under visible light irradiation (Higashimoto et al., 2009).
Renewable Production of Benzyl Alcohol : A study on engineering Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrated a sustainable approach to producing this compound (Pugh et al., 2015).
Safety and Hazards
Future Directions
The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dimethoxybenzyl alcohol have been found to interact with enzymes like glucose-methanol-choline (gmc) oxidoreductase .
Mode of Action
resorcinarene octamethyl ether. This suggests that 4-(Dimethoxymethyl)benzyl alcohol might also undergo similar reactions.
Biochemical Pathways
Related compounds like 2,4-dimethoxybenzyl alcohol are known to be substrates of the gmc oxidoreductase pathway . This pathway is involved in the oxidation of alcohols and could potentially be affected by this compound.
Pharmacokinetics
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be solid at room temperature, with a melting point of 38-40 °c and a boiling point of 177-179 °c/10 mmhg . These properties could potentially influence the bioavailability of this compound.
Result of Action
resorcinarene octamethyl ether. This suggests that this compound might also produce similar products upon reaction.
Action Environment
Similar compounds like 2,4-dimethoxybenzyl alcohol are known to be stable under inert atmosphere and room temperature conditions . These environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
4-(Dimethoxymethyl)benzyl alcohol may interact with various enzymes, proteins, and other biomolecules. Specific interactions with enzymes or proteins have not been reported in the literature
Molecular Mechanism
It’s known that benzyl alcohols can undergo oxidation reactions
Metabolic Pathways
Benzyl alcohols can be metabolized via the catechol ortho-pathway , but it’s unclear whether this applies to this compound.
Properties
IUPAC Name |
[4-(dimethoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDMLYTJRQRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392068 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183057-64-9 | |
| Record name | [4-(dimethoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzaldehyde dimethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

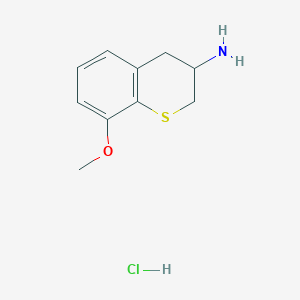

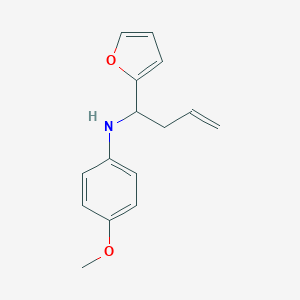

![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
